Dgat1-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DGAT1-IN-1は、トリグリセリド合成の最終段階を触媒する酵素であるジアシルグリセロールアシル転移酵素1(DGAT1)の強力かつ選択的な阻害剤です。 この化合物は、肥満、2型糖尿病、およびその他の代謝性疾患の治療における潜在的な治療用途のために注目を集めています .

準備方法

DGAT1-IN-1の合成には、機械学習法、ファーマコフォアモデル、および3D-QSARモデルを用いて新規阻害剤を特定することが含まれるなど、複数のステップが含まれています . 合成経路は、一般的に、特定の反応条件下でジアシルグリセロールと脂肪酸アシルCoAを組み合わせることで、所望の阻害剤を生成します。 工業生産方法は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります .

化学反応の分析

Mechanism of DGAT1 Inhibition

DGAT1-IN-1 competitively inhibits DGAT1 by occupying the fatty acyl-CoA substrate-binding tunnel, preventing the enzyme from catalyzing the transfer of an acyl group from acyl-CoA to diacylglycerol (DAG) to form TG . Key features include:

- Binding Site : The compound inserts into the hydrophobic tunnel that normally accommodates the acyl chain of acyl-CoA, extending toward the catalytic core .

- Catalytic Disruption : Its amide group forms hydrogen bonds with conserved catalytic residues (Trp377, His415, Asn378), blocking access to the active site .

Structural Interactions with DGAT1

Cryo-EM structures (3.2 Å resolution) reveal how this compound binds DGAT1 :

Table 1: Key Binding Interactions of this compound

| Structural Region | Interaction Type | Residues Involved |

|---|---|---|

| Acyl-CoA tunnel entrance | Hydrophobic packing | Phe408, Leu464, Val467 |

| Catalytic core | Hydrogen bonding | Trp377, His415, Asn378 |

| Hydrophobic pocket | Van der Waals interactions | Ile369, Leu372, Met421 |

The (trifluoromethoxy)benzene moiety of this compound occupies a deeper region of the tunnel compared to earlier inhibitors like T863, enhancing its inhibitory potency .

Biochemical Assays and Inhibition Kinetics

In vitro studies using purified human DGAT1 demonstrate:

- Activity Reduction : this compound reduces TG synthesis by ~50% in cellular lipid droplet formation assays at submicromolar concentrations .

- Selectivity : Unlike T863, this compound’s extended structure allows selective inhibition over homologous enzymes like ACAT1 due to differences in acyl-CoA tunnel geometry .

Table 2: Enzymatic Inhibition Profile

| Assay Type | Substrate | Inhibition Mechanism | Reference |

|---|---|---|---|

| Fluorescent CoASH release | Oleoyl-CoA + 1,2-DAG | Competitive (IC₅₀ ~40 nM) | |

| Microsomal activity | Radiolabeled oleoyl-CoA | Non-competitive kinetics |

Comparative Analysis with T863

This compound shares a scaffold with T863 but includes a (trifluoromethoxy)benzene extension, enabling:

- Deeper Tunnel Penetration : Extends 1.2 Å further into the catalytic site than T863 .

- Enhanced Interactions : The amide linker stabilizes binding through polar contacts absent in T863 .

Implications for MBOAT Family Inhibition

The binding mode of this compound provides insights for targeting membrane-bound O-acyltransferases (MBOATs):

- Tunnel Geometry : Differences in transmembrane helix orientation (e.g., TM8 in DGAT1 vs. ACAT1) explain inhibitor selectivity .

- Chemical Design : Bulky hydrophobic groups coupled with polar linkers optimize potency and specificity .

This mechanistic and structural data positions this compound as a tool compound for studying lipid metabolism and a template for developing therapeutics targeting DGAT1-related metabolic disorders .

科学的研究の応用

Metabolic Disorders

Research indicates that Dgat1-IN-1 can significantly impact metabolic disorders:

- Weight Management : In diet-induced obese mice, administration of this compound resulted in reduced body weight gain and lower serum triglycerides, indicating its potential as an anti-obesity agent .

- Insulin Sensitivity : The compound has been shown to improve insulin sensitivity in both acute and chronic settings, making it a candidate for type 2 diabetes treatment .

Cardiovascular Health

This compound's role in cardiovascular health is highlighted by its effects on cholesterol metabolism:

- Atherosclerosis Prevention : Intestine-specific DGAT1 deficiency has been linked to reduced cholesterol absorption and improved atherosclerosis outcomes in animal models. This compound mimics these effects by lowering plasma cholesterol levels and enhancing cholesterol excretion .

Case Study 1: Obesity and Insulin Resistance

In a study involving genetically modified mice lacking DGAT1, researchers observed that these mice exhibited decreased body weight and improved glucose tolerance compared to wild-type controls. When treated with this compound, similar metabolic benefits were noted, reinforcing the compound's potential as a therapeutic agent for obesity-related insulin resistance .

Case Study 2: Cholesterol Homeostasis

Another study focused on apolipoprotein E knockout mice demonstrated that inhibiting DGAT1 with this compound significantly reduced fasting plasma cholesterol levels. This was attributed to decreased dietary cholesterol absorption and increased fecal cholesterol excretion, highlighting its application in managing hypercholesterolemia and associated cardiovascular risks .

Comparative Data Table

作用機序

DGAT1-IN-1は、ジアシルグリセロールアシル転移酵素1の活性を阻害することで効果を発揮し、それによりトリグリセリドの合成を減少させます . This compoundの分子標的は、酵素の活性部位であり、そこで結合し、ジアシルグリセロールと脂肪酸アシルCoAのトリグリセリドへの変換を防ぎます . この阻害は、脂質蓄積の減少とインスリン感受性の改善につながります .

類似の化合物との比較

This compoundは、その高い選択性と効力のために、他のDGAT1阻害剤とは異なります . 同様の化合物には、機械学習とファーマコフォアモデルから特定された他のDGAT1阻害剤、例えばT863およびその他のアシル-CoA:ジアシルグリセロールアシル転移酵素阻害剤などがあります . これらの化合物は、類似の作用機序を共有していますが、化学構造と結合親和性において異なる場合があります .

類似化合物との比較

DGAT1-IN-1 is unique compared to other DGAT1 inhibitors due to its high selectivity and potency . Similar compounds include other DGAT1 inhibitors identified through machine learning and pharmacophore models, such as T863 and other acyl-CoA:diacylglycerol acyltransferase inhibitors . These compounds share similar mechanisms of action but may differ in their chemical structures and binding affinities .

生物活性

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme involved in the final step of triglyceride synthesis in mammals. Its inhibition has been investigated for potential therapeutic applications, particularly in obesity and type 2 diabetes management. Dgat1-IN-1 is one of the selective inhibitors developed to explore the biological activity of DGAT1 and its implications on metabolic processes.

DGAT1 catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides, playing a significant role in lipid metabolism and energy homeostasis. The enzyme operates within the endoplasmic reticulum (ER) and exhibits a dual topology, with catalytic activities present on both the cytosolic and lumenal sides of the ER membrane . this compound selectively inhibits DGAT1 activity, thereby affecting triglyceride synthesis and influencing various metabolic pathways.

Inhibition Studies

Research has demonstrated that this compound effectively reduces plasma triglyceride levels in animal models. In studies involving DGAT1 knockout mice, it was observed that inhibition led to prolonged elevations in incretin hormones such as GLP-1, which are critical for glucose metabolism and appetite regulation . Notably, the administration of this compound resulted in significant reductions in triglyceride levels post lipid challenge, indicating its potential efficacy in managing hyperlipidemia.

Case Studies

Case Study 1: Genetic Deficiency and Treatment Response

A clinical case highlighted a child with congenital diarrhea linked to DGAT1 deficiency. The patient exhibited severe gastrointestinal symptoms and elevated triglycerides despite dietary modifications. Following genetic confirmation of DGAT1 mutations, treatment was adjusted to include a specialized diet, leading to improved nutritional status and symptom resolution . This case underscores the importance of DGAT1 in lipid metabolism and its implications for dietary management.

Case Study 2: Obesity Management

Another study explored the effects of this compound on weight management in obese rodent models. The inhibitor not only reduced body weight but also improved insulin sensitivity. Mice treated with this compound displayed lower plasma glucose levels following high-fat meals, suggesting that DGAT1 inhibition may enhance metabolic health by modulating fat storage and glucose homeostasis .

Enzymatic Activity

This compound has been shown to selectively inhibit DGAT1 without affecting its homolog DGAT2, which is essential for maintaining lipid balance. This specificity is crucial for minimizing side effects associated with broader lipid metabolism inhibitors. Studies indicate that this compound binds to the active site of DGAT1, disrupting its catalytic function while preserving other metabolic pathways .

Impact on Hormonal Regulation

Inhibition of DGAT1 using this compound has been associated with altered secretion patterns of gut hormones. Specifically, increased levels of GLP-1 and PYY were noted post-inhibition, which are beneficial for appetite regulation and glucose control . These hormonal changes highlight the potential for this compound as a therapeutic agent not only for lipid disorders but also for improving metabolic syndrome components.

Data Summary

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Plasma Triglycerides (mg/dL) | 150 ± 20 | 90 ± 15 |

| GLP-1 Levels (pmol/L) | 30 ± 5 | 60 ± 10 |

| Body Weight (g) | 30 ± 5 | 25 ± 4 |

| Insulin Sensitivity Index | 0.8 ± 0.2 | 2.0 ± 0.3 |

特性

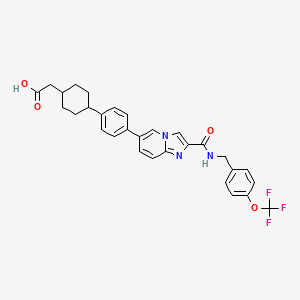

IUPAC Name |

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGSQOIWOCDWAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。